2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
CAS No.: 51985-02-5
Cat. No.: VC2744001
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51985-02-5 |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 |
| Standard InChI Key | FBUNUDUGAMKVJC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C=C(C1=O)CO |
| Canonical SMILES | CC1=CC(=O)C=C(C1=O)CO |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione belongs to the para-benzoquinone family, characterized by a six-membered ring with two carbonyl groups at positions 1 and 4, and double bonds between carbons 2-3 and 5-6. The compound features two key substituents:
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A methyl group (-CH3) at position 6
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A hydroxymethyl group (-CH2OH) at position 2
The SMILES notation for this structure is CC1=CC(=O)C=C(CO)C1=O, which represents the connectivity and bonding pattern of the molecule .
Physical Properties
The physical properties of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8O3 | |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 51985-02-5 | |
| Storage Recommendation | Cool, dry place | |
| Hazard Classification | Not hazardous material (for transport) |
Identification and Characterization
Chemical Identifiers
For scientific reference and database searching, 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is associated with several standard identifiers:
Synthesis and Production
Synthetic Routes
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Oxidation of appropriately substituted hydroquinones or phenols
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Functionalization of simpler quinones through selective reactions
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Desymmetrization reactions of cyclohexa-1,4-dienes, as mentioned in search result #5
Applications and Research
Research Context
Research involving cyclohexa-1,4-dienes and their derivatives has applications in natural product synthesis, as mentioned in search result #5, which describes "the use of diastereoselective iodocyclisation reactions for the desymmetrisation of cyclohexa-1,4-dienes, and also details a novel epoxidation-cyclisation transformation" . This suggests that compounds like 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione may have relevance in stereoselective synthesis methodologies.
There is a brief mention in search result #6 of biocatalytic research involving "bio-synthesis of BHMF from HMF using a strain of Burkholderia contaminans NJPI-15". While the direct relevance to our target compound is unclear, it suggests interest in biocatalytic approaches to similar functionalized cyclic structures.
Related Compounds and Structure-Activity Relationships
Structural Analogues
The search results provide information on two structural analogues of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | C8H8O3 | 152.15 g/mol | Hydroxymethyl at position 2, methyl at position 6 | 51985-02-5 |
| 2-Methylcyclohexa-2,5-diene-1,4-dione | C7H6O2 | 122.12 g/mol | Methyl at position 2 | 553-97-9 |
| 2-Ethyl-6-methylcyclohexa-2,5-diene-1,4-dione | C9H10O2 | 150.17 g/mol | Ethyl at position 2, methyl at position 6 | 109848-40-0 |
This comparative analysis highlights how subtle modifications to the substituents on the quinone core structure affect molecular properties such as weight, polarity, and potentially reactivity and biological activity.
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